3,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

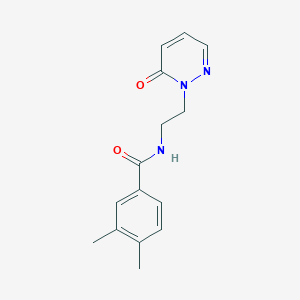

3,4-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a benzamide derivative featuring a 3,4-dimethyl-substituted benzene ring connected via an ethyl linker to a 6-oxopyridazine moiety. The pyridazine ring is unsubstituted except for the ketone group at position 4. This structure combines lipophilic methyl groups (on the benzamide) with a polar pyridazine ring, making it a candidate for diverse applications, including medicinal chemistry and catalysis.

Properties

IUPAC Name |

3,4-dimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-11-5-6-13(10-12(11)2)15(20)16-8-9-18-14(19)4-3-7-17-18/h3-7,10H,8-9H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYRHAPSJXMAQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, with the CAS number 1049549-83-8, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 271.31 g/mol. The compound features a benzamide core substituted with a dimethyl group and a pyridazinyl moiety, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 271.31 g/mol |

| CAS Number | 1049549-83-8 |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the benzamide structure have been shown to inhibit histone deacetylase (HDAC), which plays a crucial role in cancer cell proliferation. A study reported that certain benzamide derivatives demonstrated potent HDAC inhibition and anti-proliferative effects against various cancer cell lines including Hut78 and K562 cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It is hypothesized that the structural features of this compound may allow it to interact effectively with enzymes involved in critical biological pathways. For example, similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the pyridazinyl group may enhance binding affinity to target proteins through hydrogen bonding and hydrophobic interactions. Molecular dynamics simulations have suggested that compounds with similar structures form stable complexes with AChE, which is essential for their inhibitory activity .

Study on Anticancer Activity

In a study evaluating the anticancer properties of related benzamide derivatives, compounds were tested for their ability to inhibit HDAC1. Results indicated that certain derivatives not only surpassed known inhibitors like MS-275 but also exhibited selective cytotoxicity against cancer cells without affecting normal cells . This highlights the therapeutic potential of benzamide derivatives in cancer treatment.

Enzyme Inhibition Profile

Research involving enzyme inhibition has shown that compounds structurally similar to this compound can inhibit AChE with varying potencies. The IC50 values for these compounds ranged significantly, indicating diverse inhibitory profiles that could be leveraged for drug development targeting cholinergic dysfunctions .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide may act as inhibitors of specific cancer pathways. For instance, studies have shown that pyridazine derivatives can inhibit the activity of protein arginine methyltransferases (PRMTs), which are implicated in various cancers. This inhibition could lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Antimicrobial Properties

Pyridazine derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the oxopyridazine ring enhances the compound's ability to interact with microbial enzymes, potentially disrupting their function and leading to cell death. This property makes it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures can exhibit neuroprotective effects. These effects are hypothesized to stem from the ability of the compound to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, making it a potential therapeutic agent for neurodegenerative diseases .

Anticancer Studies

A study on a related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Neuroprotection

Research involving animal models indicated that treatment with similar pyridazine compounds resulted in decreased markers of neuroinflammation and improved cognitive function following induced oxidative stress.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to several structural features:

- Dimethyl Group : Enhances lipophilicity, improving membrane permeability.

- Pyridazine Ring : Essential for biological activity; modifications can lead to increased potency or selectivity.

- Benzamide Moiety : Contributes to binding affinity with biological targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with its analogs:

*Calculated based on molecular formula.

Key Observations:

- Electronic Effects : Methoxy groups (–7) introduce electron-donating effects, whereas methyl groups (target) are weakly electron-donating, altering reactivity in substitution or catalytic reactions .

- Molecular Weight : The target compound (~271 Da) is smaller than analogs with bulky pyridazine substituents (e.g., 385–409 Da in –7), which may influence bioavailability .

Q & A

Q. What are the key steps in synthesizing 3,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyridazinone core, followed by alkylation of the ethylamine side chain, and subsequent coupling with the benzamide group. Critical steps include refluxing in solvents like DMSO or THF, purification via column chromatography, and structural confirmation using NMR and mass spectrometry (MS). Optimizing reaction conditions (e.g., temperature, catalyst choice) is essential for yield and purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural characterization relies on spectroscopic methods:

- NMR spectroscopy (¹H and ¹³C) to verify proton and carbon environments.

- X-ray crystallography to resolve 3D conformation, bond angles, and distances, which are critical for understanding interactions with biological targets.

- High-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What biological activities have been reported for this compound?

Preliminary studies suggest potential anticancer (e.g., cytotoxicity assays against tumor cell lines) and anti-inflammatory properties (e.g., COX-2 inhibition). Biological screening often involves in vitro assays such as enzyme inhibition studies (e.g., kinase assays) and cell viability tests (e.g., MTT assay). Results should be validated with dose-response curves and replicate experiments .

Advanced Research Questions

Q. How can researchers optimize reaction yield and purity during synthesis?

Systematic optimization requires Design of Experiments (DoE) to evaluate variables:

- Solvent polarity (e.g., DMF vs. THF) impacts reaction kinetics.

- Catalyst loading (e.g., palladium catalysts for coupling reactions).

- Temperature gradients to minimize side reactions. Advanced purification techniques, such as preparative HPLC, enhance purity (>95%) for pharmacological studies .

Q. How to resolve contradictory data in biological activity assays?

Discrepancies may arise from assay conditions (e.g., cell line variability, buffer pH). Mitigation strategies include:

- Orthogonal assays (e.g., Western blotting alongside ELISA for protein quantification).

- Dose-response validation across multiple replicates.

- Computational docking to validate target engagement hypotheses .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking (e.g., AutoDock Vina) to model binding modes with enzymes/receptors.

- Molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-target complexes.

- QSAR models to correlate structural features (e.g., substituent electronegativity) with activity .

Q. How to design a robust study to evaluate environmental or metabolic stability?

Follow OECD guidelines for environmental risk assessment:

- Hydrolysis/photolysis studies under controlled pH and UV light.

- Metabolic stability assays using liver microsomes or hepatocytes.

- LC-MS/MS to quantify degradation products and half-life .

Q. What structural modifications enhance target selectivity?

SAR studies suggest:

- Pyridazinone substituents (e.g., electron-withdrawing groups) improve enzyme inhibition.

- Benzamide para-substitutions (e.g., methyl vs. methoxy) modulate lipophilicity and bioavailability. Comparative studies with analogs (e.g., 3-thiophene vs. 4-methoxyphenyl derivatives) highlight critical pharmacophores .

Methodological Notes

- Experimental Design : Use randomized block designs for biological assays to account for batch variability .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to disentangle confounding factors in SAR studies .

- Ethical Compliance : Adhere to OECD 423 guidelines for in vivo toxicity testing if applicable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.